N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide: is a complex organic compound featuring a pyrazolyl group, a pyrimidinyl group, and a dimethylthiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have various adme properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include palladium catalysts, strong bases, and solvents like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Process optimization techniques, such as reaction temperature control and the use of high-throughput screening, are employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine
N-ethyl-2-(1H-pyrazol-1-yl)ethanamine
Uniqueness: N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-11(21-9(2)17-8)12(20)18-10-6-14-13(15-7-10)19-5-3-4-16-19/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBNHGIIHVNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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